3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-ylcarbonyl intermediate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used to investigate the mechanisms of action of oxadiazole derivatives in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may involve inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also contains a furan ring and exhibits antimicrobial activity.
5-aryl (alkyl)-2-amino-1,3,4-oxadiazoles: These compounds share the oxadiazole ring and have various pharmacological activities.
Uniqueness
3-(4-chlorophenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a chlorophenyl group, a furan ring, and an oxadiazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C16H13ClN4O4 |
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Molecular Weight |
360.75 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c17-11-5-3-10(4-6-11)13-20-16(25-21-13)15(23)19-8-7-18-14(22)12-2-1-9-24-12/h1-6,9H,7-8H2,(H,18,22)(H,19,23) |
InChI Key |
MECDCMLHFPYCQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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